

A Technical Guide to the Spectroscopic Properties of Pyrazine-2,3-dicarbonitrile Derivatives

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Compound of Interest

Compound Name: *Pyrazine-2,3-dicarbonitrile*

Cat. No.: *B077751*

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Introduction: **Pyrazine-2,3-dicarbonitrile** and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry, drug discovery, and materials science.[1][2][3] The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of two cyano groups imparts unique electronic properties and reactivity.[1][4] These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[2][5] Furthermore, their electron-deficient nature makes them suitable for the development of functional materials with applications in optics and electronics.[2][6]

This technical guide provides a comprehensive overview of the spectroscopic data for a series of 5-(alkylamino)-6-(aryl/alkyl)**pyrazine-2,3-dicarbonitrile** derivatives. It includes a summary of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative **pyrazine-2,3-dicarbonitrile** derivatives, providing insights into their structural and electronic characteristics. The data is primarily based on the characterization of 5-(cyclohexylamino)-6-phenyl**pyrazine-2,3-dicarbonitrile**, its 4-chlorophenyl analog, and the 6-methyl analog.[5]

¹H NMR Spectral Data (in CDCl₃)

Compound	Substituents	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
13a	R ¹ = Cyclohexyl, R ² = Phenyl	1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, J = 7.6), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H)[5]
13c	R ¹ = Cyclohexyl, R ² = 4-Chlorophenyl	1.19–1.31 (m, 3H), 1.42–1.52 (m, 3H), 1.67–1.78 (m, 3H), 2.00–2.04 (m, 3H), 3.99–4.05 (m, 1H), 5.67 (d, 1H, J = 7.6), 7.57 (d, 2H, J = 8.4), 7.63 (d, 2H, J = 8.4)[5]
13e	R ¹ = Cyclohexyl, R ² = Methyl	1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H), 4.01–4.04 (m, 1H), 5.09 (d, 1H, J = 6.0)[5]

¹³C NMR Spectral Data (in CDCl₃)

Compound	Substituents	Chemical Shifts (δ , ppm)
13a	R ¹ = Cyclohexyl, R ² = Phenyl	24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3[5]
13c	R ¹ = Cyclohexyl, R ² = 4-Chlorophenyl	24.7, 25.5, 32.4, 50.8, 114.0, 114.6, 119.7, 129.6, 130.3, 131.4, 131.4, 132.2, 137.7, 144.2, 151.2[5]
13e	R ¹ = Cyclohexyl, R ² = Methyl	15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0[5]

FT-IR Spectral Data (KBr, cm⁻¹)

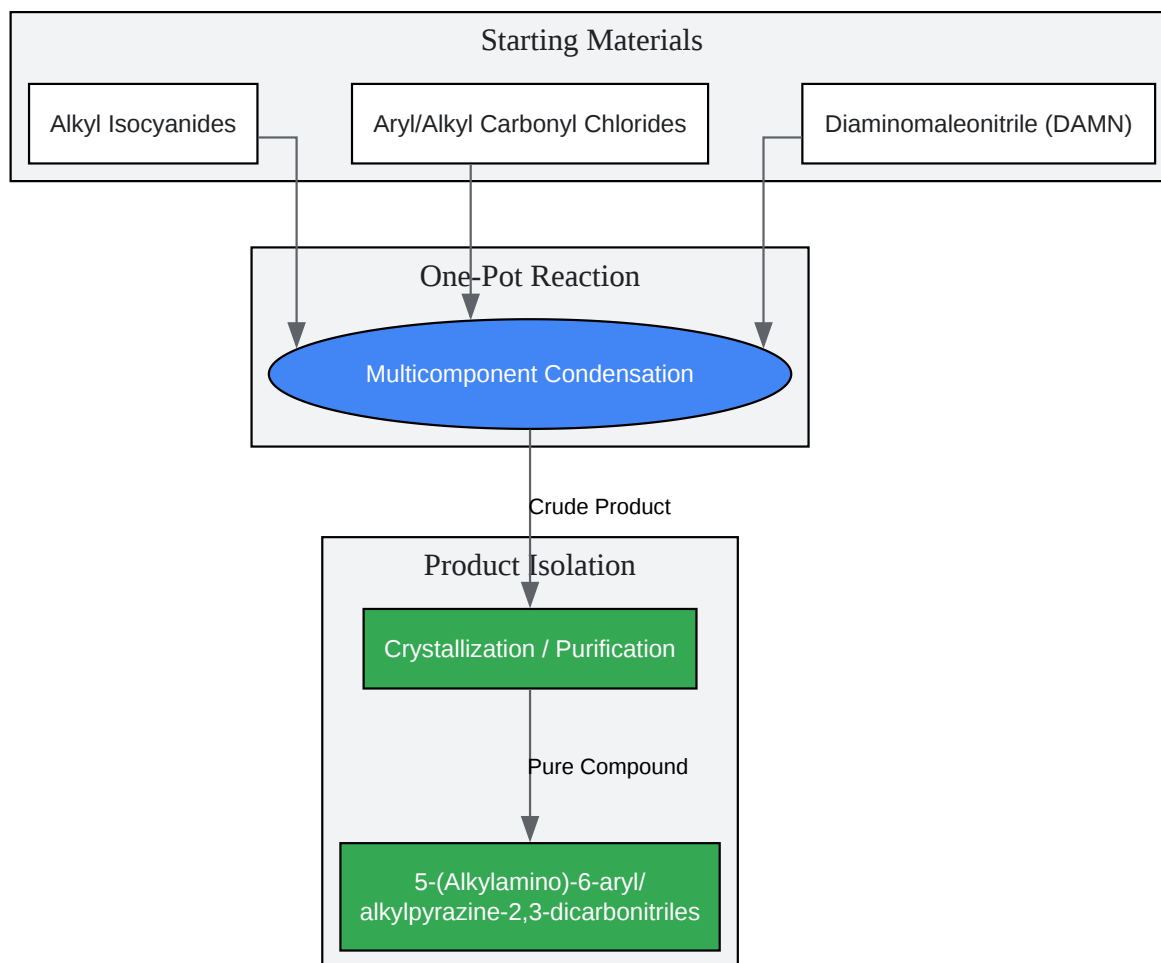
Compound	Substituents	Key Vibrational Frequencies (ν , cm ⁻¹)
13a	R ¹ = Cyclohexyl, R ² = Phenyl	3411 (N-H), 2939, 2852 (C-H), 2227 (C≡N), 1579, 1561, 1525 (C=N, C=C ring)[5]
13c	R ¹ = Cyclohexyl, R ² = 4-Chlorophenyl	3407, 3388 (N-H), 2933, 2856 (C-H), 2226 (C≡N), 1593, 1571, 1558 (C=N, C=C ring)[5]
13e	R ¹ = Cyclohexyl, R ² = Methyl	3378 (N-H), 2941, 2923 (C-H), 2245, 2219 (C≡N), 1582, 1514 (C=N, C=C ring)[5]

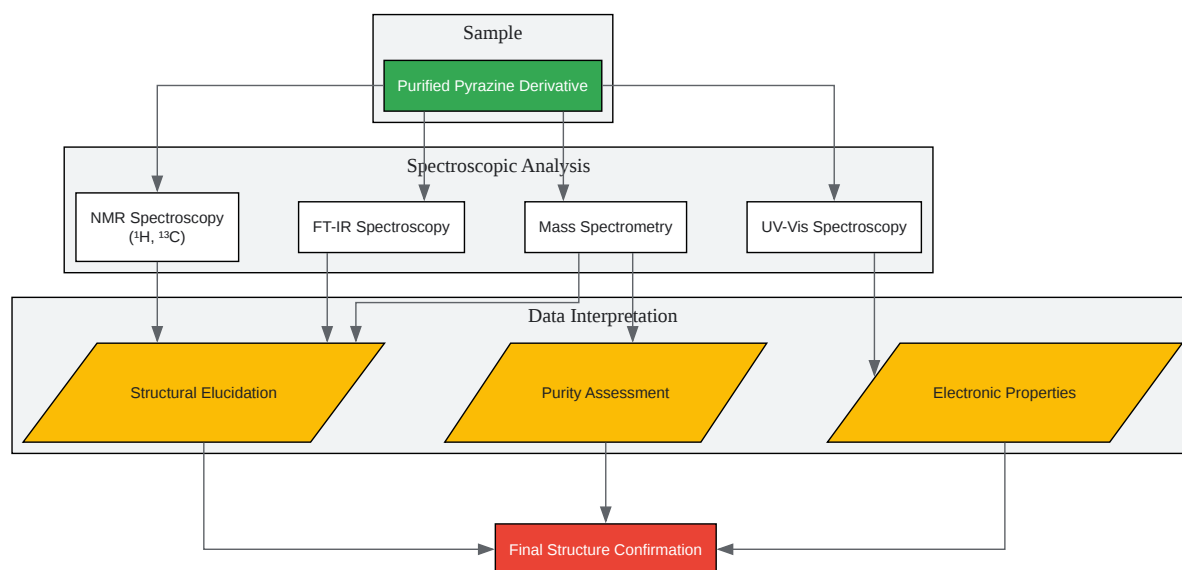
Mass Spectrometry (MS) Data

Compound	Substituents	Molecular Formula	[M] ⁺ (m/z) Calculated	[M] ⁺ (m/z) Found
13a	R ¹ = Cyclohexyl, R ² = Phenyl	C ₁₈ H ₁₇ N ₅	303.1478	303.1478[5]
13c	R ¹ = Cyclohexyl, R ² = 4-Chlorophenyl	C ₁₈ H ₁₆ ClN ₅	337.1094	339.1245 (isotope peak)[5]
13e	R ¹ = Cyclohexyl, R ² = Methyl	C ₁₃ H ₁₅ N ₅	241.1327	241.1322[5]

Visualized Workflows

The synthesis and characterization of **pyrazine-2,3-dicarbonitrile** derivatives follow a structured workflow, from the initial reaction to final spectroscopic confirmation.





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